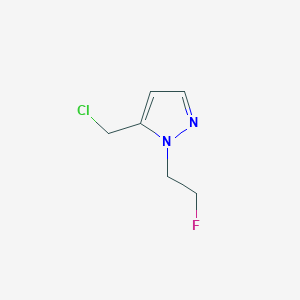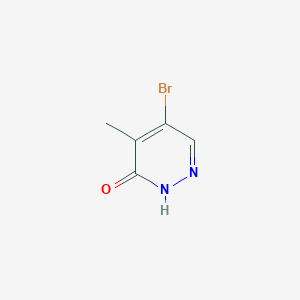![molecular formula C7H8ClIN2 B11717158 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 4th position and a hydrochloride group, which enhances its solubility in water. It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of the pyrrolopyridine core. One common method involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, particularly in targeting fibroblast growth factor receptors (FGFRs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction in cancer cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
- 1H-Pyrrolo[2,3-b]pyridine 7-oxide
Uniqueness
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and bioavailability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C7H8ClIN2 |
|---|---|
Molekulargewicht |
282.51 g/mol |
IUPAC-Name |
4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H |
InChI-Schlüssel |
NUNJOSNWKYDJAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=NC=CC(=C21)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)

![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)

![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)


![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)




